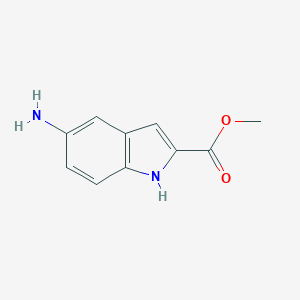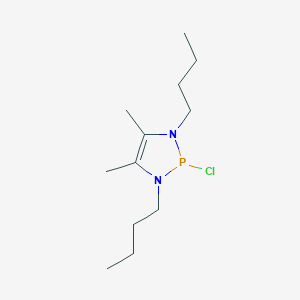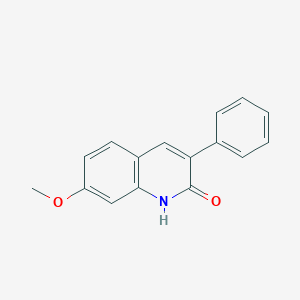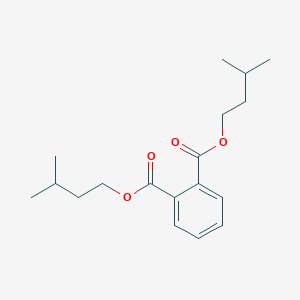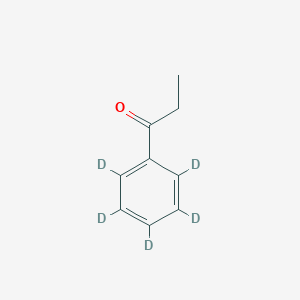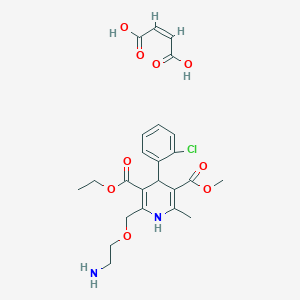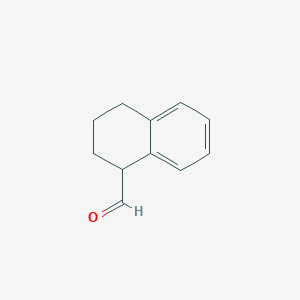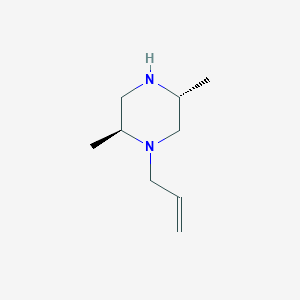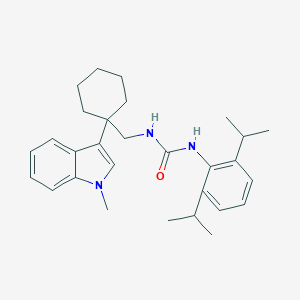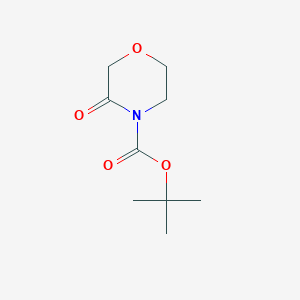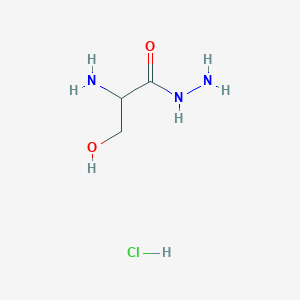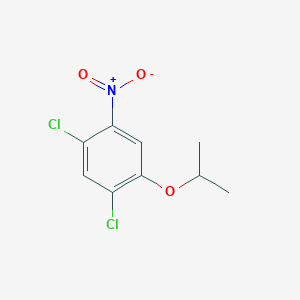![molecular formula C9H14O2 B124538 1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone CAS No. 148154-91-0](/img/structure/B124538.png)
1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone
Descripción general
Descripción
1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is an organic compound with the molecular formula C9H14O2. It is a cyclohexane derivative featuring a methyl group, an acetyl group, and an epoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of 1-methyl-4-acetylcyclohexene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-4-acetyl-1,2-epoxycyclohexane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxy ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-acetyl-1,2-epoxycyclohexane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The acetyl group may also participate in acetylation reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-acetylcyclohexene: Lacks the epoxy group, making it less reactive in certain chemical reactions.
1-Methyl-4-hydroxycyclohexane: Contains a hydroxyl group instead of an epoxy group, leading to different reactivity and applications.
4-Acetyl-1-methylcyclohexene: Similar structure but without the epoxy group, affecting its chemical behavior.
Uniqueness
1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is unique due to the presence of both an acetyl and an epoxy group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical and biological studies.
Propiedades
Número CAS |
148154-91-0 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3 |
Clave InChI |
VPQYGKRHSKLXJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
SMILES canónico |
CC(=O)C1CCC2(C(C1)O2)C |
Sinónimos |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol](/img/structure/B124462.png)
